

An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(1H-tetrazol-5-yl)benzoic acid**

Cat. No.: **B109180**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **2-(1H-tetrazol-5-yl)benzoic acid**. This compound serves as a key structural motif in medicinal chemistry, most notably as a bioisosteric replacement for a carboxylic acid group, which can enhance the pharmacological properties of drug candidates.

Core Molecular Data

The fundamental molecular and chemical properties of **2-(1H-tetrazol-5-yl)benzoic acid** are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

Property	Value	Citations
Molecular Formula	C ₈ H ₆ N ₄ O ₂	[1]
Molecular Weight	190.16 g/mol	[2] [3]
CAS Number	13947-58-5	[2]
Synonyms	5-(o-Carboxyphenyl)tetrazole, o-Tetrazol-5-yl-benzoic Acid	[4]

Experimental Protocols

Synthesis of 2-(1H-tetrazol-5-yl)benzoic acid

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide. The following protocol is a representative procedure adapted from the synthesis of a similar isomer, which can be applied to produce **2-(1H-tetrazol-5-yl)benzoic acid** from 2-cyanobenzoic acid.

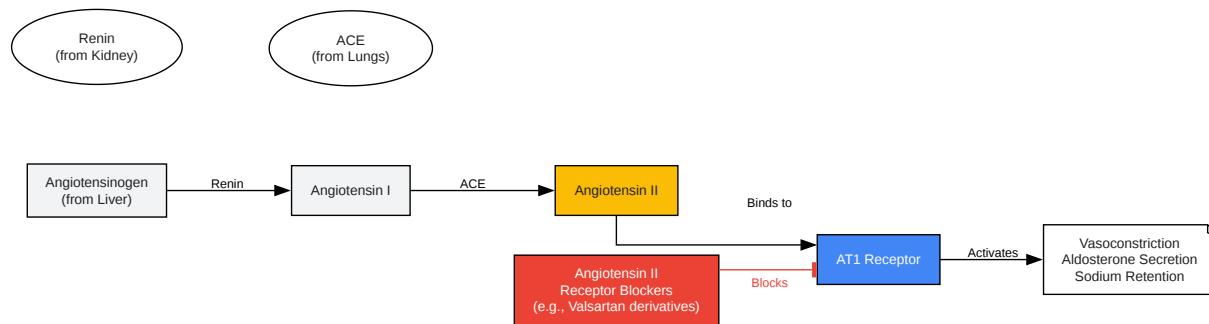
Materials:

- 2-cyanobenzoic acid
- Sodium azide (NaN_3)
- Zinc bromide (ZnBr_2) or another suitable Lewis acid catalyst
- Deionized water
- Hydrochloric acid (HCl), 2M solution
- Teflon-lined stainless steel autoclave

Procedure:

- In a Teflon-lined stainless steel autoclave, combine 2-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol).
- Add 10 mL of deionized water to the mixture.
- Seal the autoclave and heat it to 413 K (140 °C) for 72 hours.
- After the reaction period, cool the autoclave to room temperature.
- Vent any residual pressure and carefully open the autoclave.
- Acidify the resulting solid powder or solution with a 2M HCl solution to precipitate the product, **2-(1H-tetrazol-5-yl)benzoic acid**.
- Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

This protocol is based on a similar synthesis and may require optimization for yield and purity.

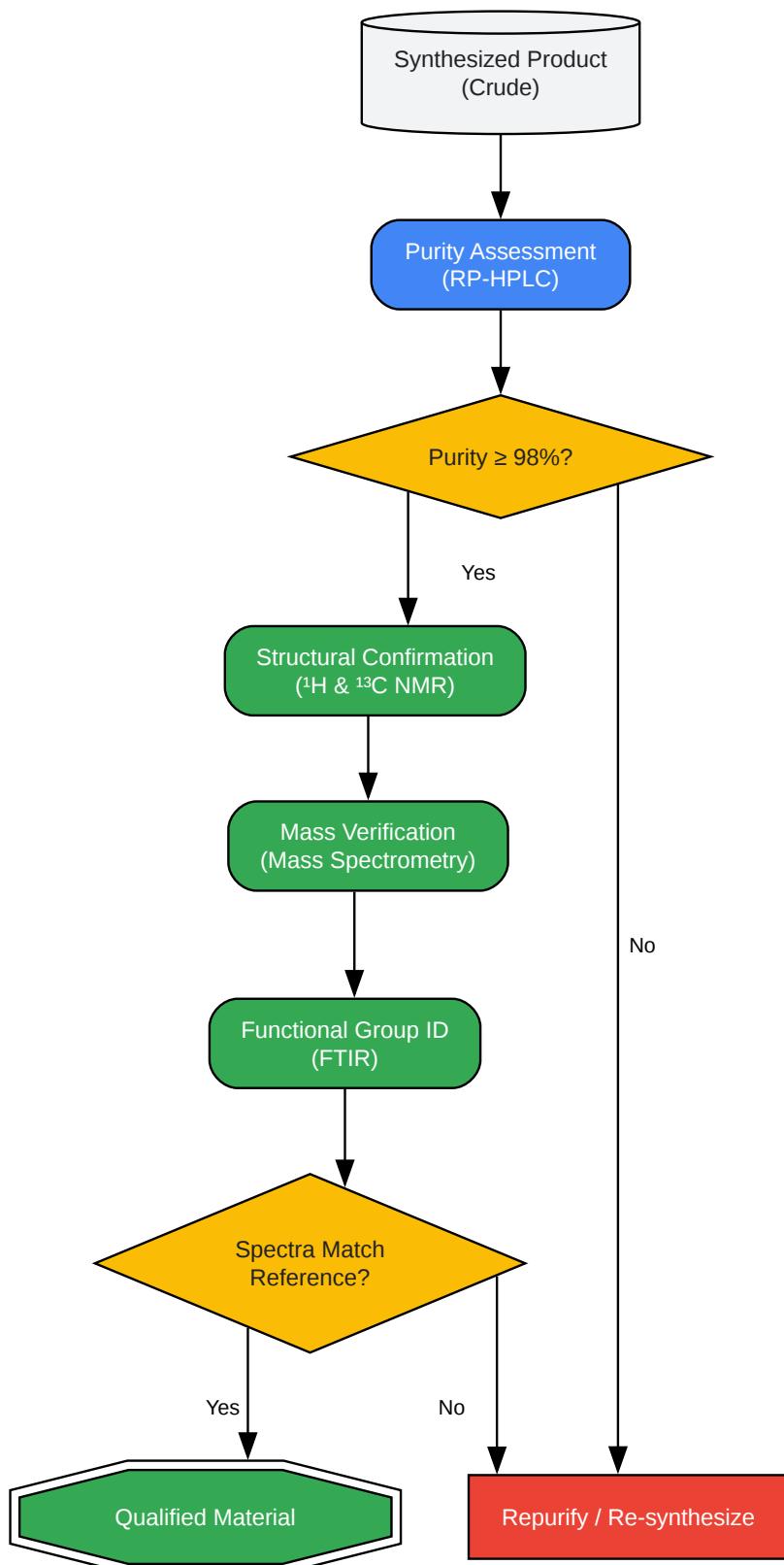

[4]

Biological Context and Visualization

The **2-(1H-tetrazol-5-yl)benzoic acid** moiety is a critical component of several Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension. The tetrazole ring acts as a bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity. These drugs function by inhibiting the Renin-Angiotensin System (RAS), a key hormonal cascade that regulates blood pressure.

Renin-Angiotensin Signaling Pathway

The diagram below illustrates the Renin-Angiotensin System and highlights the point of intervention for drugs containing the 2-(1H-tetrazol-5-yl)phenyl moiety, such as valsartan derivatives.[5]



[Click to download full resolution via product page](#)

Caption: The Renin-Angiotensin System (RAS) and the mechanism of Angiotensin II Receptor Blockers (ARBs).

Experimental Workflow: Quality Control Analysis

To ensure the purity and identity of synthesized **2-(1H-tetrazol-5-yl)benzoic acid**, a standard quality control (QC) workflow is essential. This typically involves a combination of chromatographic and spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: A typical Quality Control (QC) workflow for the analysis of a synthesized chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009111553A1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109180#2-1h-tetrazol-5-yl-benzoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com